molecular formula C18H20N4O3 B5272286 9-(1-Benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one

9-(1-Benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one

Cat. No.: B5272286
M. Wt: 340.4 g/mol
InChI Key: BYAHMSPMLLXYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(1-Benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[45]decan-2-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1-Benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method allows for the formation of the spirocyclic core with high selectivity and yield . The reaction conditions often involve the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials, with the reaction being carried out in the presence of a Lewis acid catalyst such as BF3·OEt2 in dichloromethane at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

9-(1-Benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The presence of reactive sites within the molecule allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

9-(1-Benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(1-Benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit lysine demethylase enzymes, which play a role in epigenetic regulation . The compound binds to the active site of the enzyme, preventing it from catalyzing the removal of methyl groups from histone proteins. This inhibition can lead to changes in gene expression and cellular behavior, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(1-Benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one is unique due to its combination of a benzylpyrazole moiety with a spirocyclic core. This structure imparts specific reactivity and binding properties that are not observed in other similar compounds. Its ability to interact with biological targets and undergo diverse chemical transformations makes it a valuable compound for research and development.

Properties

IUPAC Name

9-(1-benzylpyrazole-4-carbonyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-16(21-8-4-7-18(13-21)12-19-17(24)25-18)15-9-20-22(11-15)10-14-5-2-1-3-6-14/h1-3,5-6,9,11H,4,7-8,10,12-13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAHMSPMLLXYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC(=O)O2)CN(C1)C(=O)C3=CN(N=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.